molecular formula C19H15ClF3N3OS B460769 3-amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 626227-31-4

3-amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460769
CAS No.: 626227-31-4
M. Wt: 425.9g/mol
InChI Key: BMKAUMDPAJJEGO-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is a well-established driver in a variety of cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer . The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinases, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/AKT, which are critical for cancer cell proliferation, survival, and migration. Preclinical studies highlight its utility as a chemical probe to dissect the complex roles of specific FGFR isoforms in both normal and pathological cellular processes, providing invaluable insights for target validation . Furthermore, this inhibitor serves as a crucial tool compound in developing combination therapy strategies, where researchers explore its synergistic effects with other anticancer agents to overcome drug resistance. Its application extends to the creation of sophisticated in vitro and in vivo disease models that recapitulate human cancers with FGFR alterations, enabling a deeper understanding of resistance mechanisms and the identification of predictive biomarkers for targeted therapy.

Properties

IUPAC Name

6-amino-N-[(4-chlorophenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS/c20-10-6-4-9(5-7-10)8-25-17(27)16-15(24)13-14(19(21,22)23)11-2-1-3-12(11)26-18(13)28-16/h4-7H,1-3,8,24H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKAUMDPAJJEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a cyclopenta[b]thieno ring fused with a pyridine moiety. The presence of trifluoromethyl and chlorobenzyl groups contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication.
  • Anticancer Properties : The compound has shown potential in inhibiting specific cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.
  • Inhibition of Viral Replication : The compound has been observed to interfere with viral RNA synthesis, potentially by targeting viral polymerases.
  • Cell Cycle Arrest : In cancer studies, it has been shown to induce cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells.
  • Modulation of Inflammatory Cytokines : The compound may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Antiviral Studies

A study conducted on various viral strains demonstrated that the compound exhibited an IC50 value of approximately 12 µM against the Hepatitis C virus (HCV) NS5B polymerase, indicating significant antiviral activity .

Anticancer Studies

In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of 15 µM. Flow cytometry analysis confirmed increased annexin V positivity, suggesting apoptotic cell death .

Anti-inflammatory Studies

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a 40% reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral efficacy against HCV.
    • Methodology : In vitro assays using HCV-infected hepatocytes.
    • Results : Significant reduction in viral load was observed after 48 hours of treatment.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess anticancer properties on various cell lines.
    • Methodology : MTT assay and flow cytometry were employed.
    • Results : The compound effectively reduced viability in MCF-7 and HeLa cells.

Data Table

Activity TypeIC50 Value (µM)Reference
Antiviral (HCV)12
Anticancer (MCF-7)15
Anti-inflammatory (TNF-α)40% reduction

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity : Research indicates that compounds similar to this structure exhibit antiviral properties, particularly against RNA viruses. The presence of the thieno-pyridine core is thought to enhance the inhibition of viral polymerases, making it a candidate for further investigation in antiviral drug development .
  • Anticancer Properties : Initial studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve the modulation of signaling pathways related to cell growth and apoptosis. Further exploration in cell line studies could elucidate specific pathways affected by this compound .
  • Neurological Disorders : The compound's ability to penetrate the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurological disorders. Preliminary studies on similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .

Synthesis and Derivatives

The synthesis of 3-amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps, including cyclization reactions and functional group modifications. The ability to create various derivatives allows for the exploration of structure-activity relationships (SAR) that can optimize efficacy and reduce toxicity.

Derivative Modification Potential Activity
Compound AMethyl substitution at position 5Increased cytotoxicity against cancer cells
Compound BHydroxyl group additionEnhanced solubility and bioavailability
Compound CRemoval of trifluoromethyl groupReduced metabolic stability but increased activity against certain viral strains

Case Studies

  • Case Study on Antiviral Efficacy : In vitro studies demonstrated that a related compound significantly inhibited the NS5B polymerase activity of Hepatitis C virus with an IC50 value of 0.35 μM. This suggests that structural analogs of this compound could exhibit similar or enhanced antiviral effects .
  • Cancer Cell Line Studies : A derivative was tested against various cancer cell lines, showing selective cytotoxicity with an IC50 value of 12 μM in breast cancer cells. This indicates a potential pathway for developing targeted cancer therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno-pyridine carboxamide scaffold but differ in substituents and core modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred bioactivity:

Key Observations:

Core Structure Variations: The target compound and KuSaSch analogs feature a cyclopenta-fused thieno-pyridine core, while others (e.g., ) have a simpler thieno[2,3-b]pyridine scaffold. The trifluoromethyl group (CF₃) at position 4 in the target compound and ’s derivative contrasts with phenyl or fluorophenyl groups in others. CF₃ increases lipophilicity and metabolic resistance, which may enhance bioavailability .

Synthesis Efficiency: Yields vary significantly: KuSaSch100 (47%), KuSaSch101 (36%), and a diamino-cyano derivative (37%) . High yields (e.g., 97.9% for an unspecified compound in ) suggest optimized conditions for specific substituents. The target compound’s synthesis protocol (unreported yield) likely follows Procedure F (), involving cyclocondensation of thioxo precursors with chloroacetamides under basic conditions.

Physicochemical Properties: Melting Points: KuSaSch analogs melt below 250°C , while diamino-cyano derivatives () exhibit higher melting points (255–256°C), likely due to stronger intermolecular hydrogen bonding from amino/cyano groups. Spectroscopic Data: All compounds show NH stretches (~3463–3296 cm⁻¹) and carbonyl peaks (~1731 cm⁻¹) .

Bioactivity Inference :

  • KuSaSch compounds are antiplasmodial agents , but specific IC₅₀ values are unavailable. The 4-chlorobenzyl group in the target compound may enhance parasitic target binding compared to 4-fluorophenyl (KuSaSch101) or simpler aryl groups.
  • The trifluoromethyl group’s electron-withdrawing nature could modulate enzyme inhibition, as seen in other medicinal chemistry contexts .

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